2-[2-(3,3-Dimethyloxiranyl)vinyl]-2,3-dimethyloxirane
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Overview
Description
2-[2-(3,3-Dimethyloxiranyl)vinyl]-2,3-dimethyloxirane is an organic compound with the molecular formula C10H16O2 and a molecular weight of 168.23 g/mol . It is characterized by the presence of two oxirane (epoxide) rings and a vinyl group, making it a versatile compound in organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(3,3-Dimethyloxiranyl)vinyl]-2,3-dimethyloxirane typically involves the reaction of 3,3-dimethyloxirane with vinyl compounds under controlled conditions. The reaction is often catalyzed by strong bases or acids to facilitate the formation of the oxirane rings .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired product .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the oxirane rings into diols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and nucleophiles are used under appropriate conditions to achieve substitution.
Major Products Formed:
Oxidation: Formation of epoxides and diols.
Reduction: Formation of diols.
Substitution: Formation of substituted vinyl compounds.
Scientific Research Applications
2-[2-(3,3-Dimethyloxiranyl)vinyl]-2,3-dimethyloxirane has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-(3,3-Dimethyloxiranyl)vinyl]-2,3-dimethyloxirane involves its interaction with various molecular targets and pathways. The oxirane rings are highly reactive and can form covalent bonds with nucleophiles, leading to the modification of biomolecules and other substrates. This reactivity underlies its use in organic synthesis and potential biological activities .
Comparison with Similar Compounds
2,3-Dimethyloxirane: A simpler compound with a single oxirane ring.
Vinyl oxirane: Contains a vinyl group and an oxirane ring.
3,3-Dimethyloxirane: Another related compound with a single oxirane ring.
Uniqueness: 2-[2-(3,3-Dimethyloxiranyl)vinyl]-2,3-dimethyloxirane is unique due to the presence of two oxirane rings and a vinyl group, which confer distinct reactivity and versatility in chemical reactions. This makes it a valuable compound in various applications, from organic synthesis to industrial production .
Properties
CAS No. |
3765-28-4 |
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Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
2-[(E)-2-(3,3-dimethyloxiran-2-yl)ethenyl]-2,3-dimethyloxirane |
InChI |
InChI=1S/C10H16O2/c1-7-10(4,11-7)6-5-8-9(2,3)12-8/h5-8H,1-4H3/b6-5+ |
InChI Key |
AJXYQJKBNYBUFD-AATRIKPKSA-N |
Isomeric SMILES |
CC1C(O1)(C)/C=C/C2C(O2)(C)C |
Canonical SMILES |
CC1C(O1)(C)C=CC2C(O2)(C)C |
Origin of Product |
United States |
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